6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
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Overview
Description
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that features a unique structure combining an oxazole ring with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzonitrile in the presence of a base, followed by cyclization with cyanogen bromide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
- 6-(4-Methylphenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
- 6-(2-Bromophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione
Uniqueness
6-(2-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This chlorine substitution can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to specific enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
35629-61-9 |
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Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H |
InChI Key |
PSOXJXIXRPKCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl |
Origin of Product |
United States |
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